
2,6-Dibromo-3-fluorotoluene
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Overview
Description
2,6-Dibromo-3-fluorotoluene is an organic compound with the molecular formula C7H5Br2F It is a derivative of toluene, where two bromine atoms and one fluorine atom are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromo-3-fluorotoluene can be synthesized through the bromination of 3-fluorotoluene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or an iron salt. The reaction is carried out in a solvent like glacial acetic acid to increase the yield of the desired isomer .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvent, catalyst, and reaction temperature are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted toluenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-Dibromo-3-fluorotoluene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies to understand the interaction of halogenated aromatic compounds with biological systems
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-fluorotoluene involves its interaction with various molecular targets. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of bromine and fluorine atoms influences the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-fluorotoluene
- 3-Bromo-4-fluorotoluene
- 2,6-Dibromo-4-methylphenol
Uniqueness
2,6-Dibromo-3-fluorotoluene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield in synthetic reactions, making it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C7H5Br2F |
---|---|
Molecular Weight |
267.92 g/mol |
IUPAC Name |
1,3-dibromo-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C7H5Br2F/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |
InChI Key |
UBVKNTXRBWBNGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)F)Br |
Origin of Product |
United States |
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